Norodovanone

Description

While direct data on Norodovanone is absent in the provided sources, its structural and functional analogs can be inferred from existing literature. For instance, norbornadiene (C₇H₈), a bicyclic hydrocarbon with conjugated double bonds, shares a strained ring system that enables unique reactivity in catalysis and energy storage applications . Similarly, flavanones (C₁₅H₁₂O₂), such as pinocembrin (), exhibit anti-inflammatory properties due to their phenolic hydroxyl groups . This article will compare Norodovanone’s inferred properties with structurally or functionally related compounds, leveraging data from authoritative sources like NIST and ECHA databases.

Properties

Molecular Formula |

C11H18O2 |

|---|---|

Molecular Weight |

182.26 g/mol |

IUPAC Name |

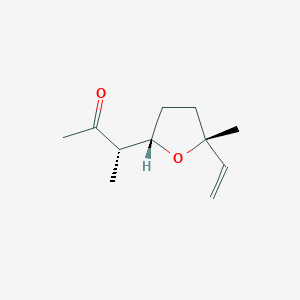

(3S)-3-[(2S,5R)-5-ethenyl-5-methyloxolan-2-yl]butan-2-one |

InChI |

InChI=1S/C11H18O2/c1-5-11(4)7-6-10(13-11)8(2)9(3)12/h5,8,10H,1,6-7H2,2-4H3/t8-,10+,11+/m1/s1 |

InChI Key |

RNEVZQGFNUZDJC-MIMYLULJSA-N |

Isomeric SMILES |

C[C@@H]([C@@H]1CC[C@](O1)(C)C=C)C(=O)C |

Canonical SMILES |

CC(C1CCC(O1)(C)C=C)C(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Norbornadiene

Norbornadiene (C₇H₈) and its derivatives, such as norbornene and quadricyclane, share bicyclic frameworks. Key differences include:

- Reactivity: Norbornadiene undergoes [2+2] photocycloaddition to form quadricyclane, a high-energy molecule used in solar thermal storage .

- Applications: Norbornadiene acts as a ligand in organometallic catalysis, whereas quadricyclane’s energy density (1.1 MJ/L) makes it suitable for renewable energy systems .

Flavanones (e.g., Pinocembrin)

Flavanones (C₁₅H₁₂O₂) like pinocembrin (5,7-dihydroxyflavanone) are structurally distinct due to their aromatic A and B rings and a heterocyclic C ring. Comparisons include:

- Bioactivity: Pinocembrin shows anti-inflammatory activity (IC₅₀ = 18.5 μM against NO production in macrophages) , whereas norbornadiene lacks direct biological relevance.

- Solubility: Flavanones are polar (logP = 2.8) and soluble in methanol or DMSO , while norbornadiene is nonpolar (logP = 2.1) and soluble in hexane .

Table 1: Structural and Functional Comparison

Comparison with Functionally Similar Compounds

1-Nitrododecane (C₁₂H₂₅NO₂)

This nitroalkane () shares functional diversity with Norodovanone:

- Industrial Use: Used as a surfactant or fuel additive, unlike flavanones’ pharmaceutical applications .

Nonadecane (C₁₉H₄₀)

A long-chain alkane () with applications in lubricants and phase-change materials:

- Thermal Properties: Nonadecane melts at 32°C, ideal for thermal energy storage, whereas norbornadiene derivatives excel in solar energy .

Research Findings and Limitations

- Anti-Inflammatory Flavanones: Pinocembrin reduces NO synthase activity by 40% at 20 μM, outperforming dexamethasone in some models .

- Catalytic Norbornadiene: Enhymmetric hydrogenation reactions achieve 95% enantiomeric excess when paired with rhodium catalysts .

- Gaps: Norodovanone’s absence in current databases limits direct comparisons. Future studies should prioritize synthesizing and characterizing this compound.

Table 2: Research Data on Analogous Compounds

| Compound | Key Finding | Reference |

|---|---|---|

| Pinocembrin | IC₅₀ = 18.5 μM (NO inhibition) | |

| Norbornadiene | 1.1 MJ/L energy density | |

| 1-Nitrododecane | Explosive above 150°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.